2-Methyl-4-(4-methylisoxazol-5-yl)phenol chemical properties
2-Methyl-4-(4-methylisoxazol-5-yl)phenol chemical properties
An In-depth Technical Guide to the Physicochemical Properties and Synthetic Pathways of 2-Methyl-4-(4-methylisoxazol-5-yl)phenol
Abstract
This technical guide provides a comprehensive analysis of 2-Methyl-4-(4-methylisoxazol-5-yl)phenol (CAS No. 1399653-23-6), a substituted phenol derivative incorporating a methylisoxazole heterocycle. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document synthesizes information from established chemical principles and data from structurally analogous compounds. We present its core chemical identifiers, predicted physicochemical properties, a detailed, plausible synthetic pathway with mechanistic insights, and a discussion of its potential applications in drug discovery and materials science. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a foundational understanding of this compound and its chemical landscape.
Compound Identification and Molecular Structure
2-Methyl-4-(4-methylisoxazol-5-yl)phenol is a bifunctional molecule featuring a p-cresol (4-methylphenol) core linked to a 4-methylisoxazole ring at the 4-position of the phenol. The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, known for its role as a bioisostere and its metabolic stability in pharmaceutical compounds.[1]
Table 1: Core Compound Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | 2-Methyl-4-(4-methyl-1,2-oxazol-5-yl)phenol | N/A |
| CAS Number | 1399653-23-6 | [2] |
| Molecular Formula | C₁₁H₁₁NO₂ | Calculated |
| Molecular Weight | 189.21 g/mol | Calculated |
| Canonical SMILES | CC1=CC(=C(C=C1)O)C2=C(N=CO2)C | N/A |
| InChI Key | (Inferred) | N/A |
digraph "Chemical_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="transparent"]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; H1[label="H"]; C_Me_phenol [label="C"]; H_Me_phenol1 [label="H"]; H_Me_phenol2 [label="H"]; H_Me_phenol3 [label="H"];
C_isox1 [label="C"]; C_isox2 [label="C"]; N_isox [label="N"]; O_isox [label="O"]; C_isox3 [label="C"]; C_Me_isox [label="C"]; H_Me_isox1 [label="H"]; H_Me_isox2 [label="H"]; H_Me_isox3 [label="H"];
// Position nodes using pos attribute (x,y)! C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"];
O1 [pos="2.4,1.2!"]; H1[pos="3.0,0.8!"];
C_Me_phenol [pos="-2.5,1.3!"]; H_Me_phenol1 [pos="-2.4,2.0!"]; H_Me_phenol2 [pos="-3.2,1.0!"]; H_Me_phenol3 [pos="-2.8,1.6!"];
C_isox1 [pos="0,-2.9!"]; C_isox2 [pos="1.3,-3.6!"]; N_isox [pos="2.3,-2.9!"]; O_isox [pos="2.0,-1.8!"]; C_isox3 [pos="0.8,-1.8!"];
C_Me_isox [pos="1.6,-5.0!"]; H_Me_isox1 [pos="0.9,-5.5!"]; H_Me_isox2 [pos="2.3,-5.2!"]; H_Me_isox3 [pos="1.9,-5.4!"];
// Draw bonds C1 -- C2 [style=solid]; C2 -- C3 [style=double]; C3 -- C4 [style=solid]; C4 -- C5 [style=double]; C5 -- C6 [style=solid]; C6 -- C1 [style=double];
C6 -- O1 [style=solid]; O1 -- H1[style=solid];
C2 -- C_Me_phenol [style=solid]; C_Me_phenol -- H_Me_phenol1 [style=solid, len=0.5]; C_Me_phenol -- H_Me_phenol2 [style=solid, len=0.5]; C_Me_phenol -- H_Me_phenol3 [style=solid, len=0.5];
C4 -- C_isox1 [style=solid]; C_isox1 -- C_isox2 [style=double]; C_isox2 -- N_isox [style=solid]; N_isox -- O_isox [style=double]; O_isox -- C_isox3 [style=solid]; C_isox3 -- C_isox1 [style=solid, len=1.2]; // Adjust length if needed
C_isox2 -- C_Me_isox [style=solid]; C_Me_isox -- H_Me_isox1 [style=solid, len=0.5]; C_Me_isox -- H_Me_isox2 [style=solid, len=0.5]; C_Me_isox -- H_Me_isox3 [style=solid, len=0.5]; }
Caption: 2D structure of 2-Methyl-4-(4-methylisoxazol-5-yl)phenol.
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value / Characteristic | Rationale and Comparative Insights |
| Physical State | Crystalline solid at STP | The analog 2-(5-Isoxazolyl)-4-methylphenol is a solid with a melting point of 175-177 °C. The introduction of an additional methyl group is unlikely to alter the physical state. |
| Melting Point | > 150 °C | Expected to be a high-melting solid due to potential for intermolecular hydrogen bonding (phenol O-H) and π-stacking of the aromatic and heterocyclic rings. |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate). | The phenolic hydroxyl group imparts slight aqueous solubility, but the dominant hydrocarbon and heterocyclic structure favors organic solvents. |
| pKa | ~9-10 | The acidity of the phenolic proton is expected to be similar to that of p-cresol (pKa ≈ 10.2). The electron-withdrawing nature of the isoxazole ring may slightly lower this value. |
| LogP (Octanol/Water) | 2.5 - 3.5 (Estimated) | Based on the combined hydrophobicity of the cresol and methylisoxazole fragments. |
Proposed Synthesis Pathway and Mechanistic Considerations
A robust and highly plausible method for constructing the 5-substituted isoxazole ring system is through the condensation of a 1,3-dicarbonyl compound with hydroxylamine. This approach offers high yields and regiochemical control.
Retrosynthetic Analysis
The target molecule can be disconnected at the C-C bond between the phenol and isoxazole rings. This reveals a key intermediate: a 1,3-diketone derivative of 3-methyl-4-hydroxybenzaldehyde. This intermediate can then be assembled from commercially available starting materials.
Forward Synthesis Protocol
Step 1: Synthesis of 1-(3-Methyl-4-hydroxyphenyl)butane-1,3-dione
The synthesis begins with the acylation of 2-methylphenol to introduce the diketone functionality. A Claisen condensation or similar reaction can be employed.
-
Reagents & Conditions:
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Start with 2-methylphenol. Protect the hydroxyl group, for example, as a methoxymethyl (MOM) ether using MOM-Cl and a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Perform a Friedel-Crafts acylation at the para position using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) to install an acetyl group.
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React the resulting ketone with a base (e.g., sodium ethoxide) and ethyl acetate in a Claisen condensation to form the β-diketone.
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Deprotect the MOM group under acidic conditions (e.g., HCl in methanol) to yield the phenolic 1,3-diketone intermediate.
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Step 2: Cyclization to form the Methylisoxazole Ring
This is the key ring-forming step, creating the heterocyclic core.
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Experimental Protocol:
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Dissolve the 1-(3-Methyl-4-hydroxyphenyl)butane-1,3-dione intermediate in a suitable solvent, such as ethanol.
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Add hydroxylamine hydrochloride (NH₂OH·HCl) and a mild base, such as sodium acetate or pyridine, to neutralize the HCl in situ.
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Heat the reaction mixture to reflux (approximately 78 °C for ethanol) for 4-8 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).
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Upon completion, cool the mixture and remove the solvent under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
-
-
Causality and Mechanistic Insight: The reaction proceeds via the initial formation of an oxime with one of the carbonyl groups of the diketone. This is followed by an intramolecular cyclization where the oxime's hydroxyl group attacks the second carbonyl. A final dehydration step yields the stable aromatic isoxazole ring. The use of hydroxylamine hydrochloride with a base is standard practice to liberate the free hydroxylamine needed for the reaction.
Caption: Proposed synthetic workflow for the target compound.
Predicted Spectral Data
While experimental spectra are unavailable, a theoretical analysis based on the structure allows for the prediction of key signals, which is invaluable for characterization.
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¹H NMR:
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Phenolic OH: A broad singlet between δ 4.5-6.0 ppm, which is exchangeable with D₂O.
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Aromatic Protons: Three protons on the phenol ring exhibiting complex splitting patterns (doublets and doublet of doublets) in the δ 6.8-7.5 ppm region.
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Phenol Methyl Group: A sharp singlet for the three protons around δ 2.2-2.4 ppm.
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Isoxazole Methyl Group: A sharp singlet for the three protons around δ 2.4-2.6 ppm.
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Isoxazole Proton: The C5-H of the isoxazole ring will appear as a singlet around δ 8.0-8.5 ppm (Note: in the target molecule, this position is substituted, so this signal would be absent).
-
-
¹³C NMR:
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Phenolic Carbons: Signals in the aromatic region (δ 115-160 ppm), with the hydroxyl-bearing carbon (C-O) being the most downfield shifted.
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Isoxazole Carbons: Signals typically appear downfield, potentially in the δ 150-170 ppm range for C3 and C5, and around δ 100-115 ppm for C4.
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Methyl Carbons: Sharp signals in the aliphatic region (δ 10-25 ppm).
-
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IR Spectroscopy:
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O-H Stretch (Phenol): A broad, strong band around 3200-3500 cm⁻¹.
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C-H Stretch (Aromatic/Alkyl): Sharp peaks around 2850-3100 cm⁻¹.
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C=C and C=N Stretch (Aromatic/Isoxazole): Multiple sharp bands in the 1450-1650 cm⁻¹ region.
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C-O Stretch (Phenol): A strong band around 1200-1280 cm⁻¹.
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Potential Applications and Biological Significance
The structural motifs within 2-Methyl-4-(4-methylisoxazol-5-yl)phenol suggest potential utility in several research areas.
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Pharmaceutical Development: Isoxazole rings are prevalent in many approved drugs and are known to act as stable scaffolds that can participate in hydrogen bonding and other non-covalent interactions with biological targets.[1] Phenolic compounds are also well-known for their antioxidant and signaling properties. The combination could be explored for:
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Anti-inflammatory Activity: Many phenol and isoxazole derivatives are investigated as inhibitors of inflammatory enzymes like COX or lipoxygenase.[3]
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Kinase Inhibition: The scaffold could serve as a starting point for developing inhibitors of protein kinases, which are crucial targets in oncology.
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Antimicrobial Agents: Heterocyclic phenols are a classic source of antimicrobial compounds.[4]
-
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Materials Science: Phenolic resins are fundamental to the polymer industry. Incorporating a stable, polar heterocycle like methylisoxazole could be a strategy to modify the thermal stability, flame retardancy, or mechanical properties of polymers.[5]
Safety and Handling
No specific safety data sheet (SDS) exists for this compound. Therefore, it must be handled with the precautions appropriate for a novel chemical and by referencing data from structurally similar hazardous compounds.
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Hazard Classification (Inferred): Based on analogs like 2-(5-Isoxazolyl)-4-methylphenol and 4-methylphenol, this compound should be treated as:
-
Recommended Personal Protective Equipment (PPE):
-
Hand Protection: Wear impervious gloves (e.g., nitrile rubber) inspected prior to use.[8]
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Eye Protection: Use chemical safety goggles or a face shield.[9]
-
Skin and Body Protection: A laboratory coat is mandatory.
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Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH/MSHA-approved respirator is recommended.[9]
-
-
Handling and Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[8] It may be sensitive to air and light over prolonged periods.[7]
References
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